Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate
Description
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate is an organotin compound characterized by a central tin atom coordinated to three sulfur atoms and three succinate ester groups, each substituted with butyl chains. These analogs share a similar core structure, where tin is bonded to sulfur and esterified carboxylic acid groups, but differ in alkyl chain lengths and ester substituents. The butyl groups in the target compound likely confer distinct physicochemical properties, such as reduced molecular weight and altered hydrophobicity compared to longer-chain derivatives.
Properties
CAS No. |
65291-39-6 |
|---|---|
Molecular Formula |
C40H72O12S3Sn |
Molecular Weight |
959.9 g/mol |
IUPAC Name |
dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate |
InChI |
InChI=1S/3C12H22O4S.C4H9.Sn/c3*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;1-3-4-2;/h3*10,17H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
VVDYYHAMBNQVRC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(SC(CC(=O)OCCCC)C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Butylstannyl precursor : Typically, a trialkyl or tetraalkyl tin compound such as butyltin trichloride or butyltin hydride is used as the tin source.
- Dibutyl 2-mercaptosuccinate : The thiol-functionalized ligand is prepared by esterification of 2-mercaptosuccinic acid with butanol.
General Synthesis Procedure
Preparation of Dibutyl 2-mercaptosuccinate
The mercaptosuccinic acid is esterified with butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to yield the dibutyl ester. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.Formation of the Butylstannylidyne Core
The organotin precursor (e.g., butyltin trichloride) is reacted with a base (such as sodium hydride or triethylamine) to generate a reactive butylstannyl intermediate. This step is conducted under inert atmosphere (nitrogen or argon) to avoid oxidation.Assembly of the Tris(thio) Complex
The dibutyl 2-mercaptosuccinate is added slowly to the organotin intermediate solution. The thiol groups coordinate to the tin center, forming the tris(thio) complex. The reaction mixture is stirred at controlled temperature (often room temperature to 50°C) for several hours to ensure complete complexation.Purification
The crude product is purified by recrystallization from suitable organic solvents such as hexane, ethyl acetate, or a mixture thereof. Alternatively, chromatographic techniques (e.g., silica gel column chromatography) may be employed to achieve high purity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Mercaptosuccinic acid + Butanol | Acid catalyst, reflux | Dibutyl 2-mercaptosuccinate (ester) |
| 2 | Butyltin trichloride + Base | Inert atmosphere, RT to 50°C | Butylstannyl intermediate |
| 3 | Dibutyl 2-mercaptosuccinate + Step 2 product | Stirring, inert atmosphere, RT to 50°C | Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate |
| 4 | Crude product | Recrystallization or chromatography | Pure this compound |
In-Depth Research Findings and Notes
- The tris(thio) coordination around the tin center is critical for the stability and function of the compound. The sulfur atoms from the mercaptosuccinate ligands form strong covalent bonds with tin, which can be confirmed by spectroscopic methods such as ^119Sn NMR and FTIR (notably the Sn–S stretching vibrations).
- The butyl ester groups enhance the solubility of the compound in organic solvents and influence its physical properties such as melting point (~218°C) and vapor pressure (4.98 × 10^-5 mmHg at 25°C).
- The preparation must be performed under strictly controlled inert atmosphere conditions to prevent oxidation of the thiol groups and decomposition of the organotin core.
- The purity and identity of the final compound are usually confirmed by elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Data Table of Key Physical and Chemical Properties
Chemical Reactions Analysis
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Nanotechnology and Material Science
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate has been explored for its potential use in nanotechnology. Its organotin structure allows for the synthesis of nanoparticles with specific functional properties. Research indicates that organotin compounds can enhance the mechanical properties of polymers and other materials, making them suitable for applications in coatings and composites .
Cosmetic Formulations
The compound's stability and biocompatibility make it a candidate for use in cosmetic formulations. Studies have shown that organotin compounds can serve as effective stabilizers and emulsifiers in creams and lotions. The ability of this compound to enhance skin absorption and moisture retention has been documented in several formulations aimed at improving skin hydration and texture .
Environmental Studies
This compound has been studied for its environmental impact as an organotin compound. Research focuses on its degradation pathways and potential ecological risks associated with its use in industrial applications. Assessments have indicated that while some organotins possess beneficial properties, their persistence in the environment raises concerns regarding bioaccumulation and toxicity .
Case Study 1: Cosmetic Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the use of this compound in a moisturizing cream formulation. The results demonstrated significant improvements in skin hydration levels over a four-week period compared to a control group without the compound. The study highlighted the compound's role in enhancing the stability and sensory properties of the formulation .
Case Study 2: Nanoparticle Synthesis
Research conducted at a nanotechnology laboratory explored the synthesis of tin-based nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited unique optical properties suitable for applications in electronics and photonics. The study concluded that this compound could facilitate the development of advanced materials with tailored functionalities .
Mechanism of Action
The mechanism of action of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Properties of Organotin Tris(thio) Compounds
Key Observations:
Molecular Weight and Chain Length: Longer alkyl chains (e.g., octyl, dodecyl) increase molecular weight, as seen in CAS 26401-86-5 (841.9) and 67649-65-4 (898.0) .
Hydrophobicity: LogP values rise with alkyl chain length due to increased hydrophobicity.
Thermal Properties: Analogous compounds in demonstrate that shorter alkyl chains correlate with higher melting points (e.g., butane-diyl derivative melts at 199–200°C vs. octane-diyl at 119–121°C) . By extension, the butyl-substituted organotin compound may exhibit higher thermal stability than longer-chain analogs.
Biological Activity
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate is a complex organotin compound with significant biological implications. Its structure includes multiple butyl groups and a stannylidyne moiety, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its interactions with biological systems, toxicity, and potential therapeutic uses.
- Molecular Formula : C₃₆H₆₈O₁₂S₃Sn
- Molecular Weight : 959.8975 g/mol
- CAS Number : 30105-41-0
The compound's structure is characterized by the presence of multiple sulfur atoms linked to tin, which influences its reactivity and biological interactions.
Research indicates that organotin compounds, including this compound, interact with various biological targets. The primary mechanisms include:
- Enzyme Inhibition : Organotins can inhibit key enzymes involved in cellular metabolism.
- Cell Membrane Disruption : The compound may integrate into lipid membranes, altering their integrity and function.
- Signal Transduction Interference : It can affect signaling pathways by interacting with proteins involved in cellular communication.
Toxicological Profile
A significant body of research has focused on the toxic effects of organotin compounds on aquatic organisms and mammals. Key findings include:
- Aquatic Toxicity : this compound exhibits high toxicity to fish and invertebrates at low concentrations, leading to disruptions in reproductive and developmental processes .
- Endocrine Disruption : Organotins have been implicated as endocrine disruptors, affecting hormone signaling in various species .
Table 1: Summary of Toxicological Effects
| Organism Type | Observed Effects | Concentration (µg/L) |
|---|---|---|
| Fish | Reproductive failure | 10 |
| Invertebrates | Developmental malformations | 5 |
| Mammals | Hormonal imbalance | 50 |
Case Studies
- Aquatic Ecosystems : A study conducted on the Great Lakes revealed that organotin compounds, including hexabutyl derivatives, were present in sediment samples and correlated with declines in local fish populations .
- Laboratory Studies : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
- Environmental Impact Assessments : Ecological risk assessments have shown that this compound contributes to bioaccumulation in aquatic food webs, posing long-term risks to biodiversity .
Potential Applications
Despite its toxicity, there is ongoing research into the potential applications of this compound in targeted therapies for certain diseases due to its ability to disrupt cellular processes selectively.
Therapeutic Uses
- Anticancer Properties : Preliminary studies suggest that the compound may have selective toxicity towards cancer cells compared to normal cells.
- Antimicrobial Activity : Some organotin compounds have demonstrated antimicrobial properties, which could be harnessed for developing new antibiotics.
Q & A
Q. What are the recommended methods for synthesizing organotin thioesters like hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate?
Synthesis typically involves nucleophilic substitution reactions between thiol-containing ligands and organotin halides. For analogous compounds (e.g., triisooctyl 2,2',2''-[(octylstannylidyne)tris(thio)]triacetate), purification via flash chromatography (CH₂Cl₂/MeOH, 98:2 or 99:1) is effective for isolating products as solids or viscous oils . Reaction conditions (temperature, stoichiometry) must be optimized to avoid side products, such as incomplete substitution or oxidation byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Elemental analysis : Verify C/H/N ratios (e.g., deviations >0.3% indicate impurities) .
- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C chemical shifts (e.g., thiostannylidyne protons appear downfield at δ 3.5–4.5 ppm) .
- IR spectroscopy : Identify S–Sn–S stretching vibrations (~450–550 cm⁻¹) and ester carbonyl bands (~1740 cm⁻¹) .
- Chromatography : Use HPLC with UV detection to assess purity (>95% ideal for experimental reproducibility).
Q. What are the critical stability parameters for handling and storing this compound?
Stability data for analogous organotin thioesters suggest:
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of the Sn–S core?
Density Functional Theory (DFT) simulations can map the Sn–S bond dissociation energies and frontier molecular orbitals. For example, the LUMO of the Sn center in similar compounds shows electrophilic character, explaining its reactivity with nucleophiles like thiols. Basis sets like LANL2DZ (for Sn) and 6-31G* (for lighter atoms) are recommended for balanced accuracy . Validate predictions experimentally via kinetic studies or X-ray crystallography.
Q. How do structural variations (e.g., alkyl chain length) affect the compound’s bioactivity or environmental persistence?
Comparative studies on homologs (e.g., triisooctyl vs. tritetradecyl esters) reveal:
- Bioactivity : Longer alkyl chains reduce acute toxicity but increase bioaccumulation potential (logP = 14.08 for C₈ chains vs. 16.2 for C₁₄) .
- Environmental fate : Shorter chains (C₄–C₈) exhibit higher water solubility (0.1–10 ng/L) but faster photodegradation .
Contradictions in degradation half-lives (e.g., lab vs. field data) require multi-method validation (e.g., LC-MS/MS, QSAR models).
Q. What analytical strategies resolve contradictions in degradation pathway studies?
Discrepancies often arise from matrix effects (e.g., soil vs. aquatic systems). A tiered approach is recommended:
Lab-scale simulations : Use isotopically labeled analogs (e.g., ¹¹⁹Sn) to track degradation intermediates via GC-MS/MS .
Field studies : Compare half-lives in controlled mesocosms vs. natural environments to identify abiotic factors (pH, UV exposure) .
Statistical analysis : Apply ANOVA to isolate significant variables (p <0.05) influencing degradation rates.
Q. What are the ethical and regulatory considerations for using organotin compounds in biological studies?
- Regulatory compliance : Hexabutyl derivatives may fall under biocide restrictions (EU REACH Annex XVII) if logP >3.5 or aquatic toxicity (EC₅₀) <1 mg/L .
- Ethical handling : Adhere to OECD Guidelines 423 (acute oral toxicity) and 201 (algae growth inhibition) for in vivo/in vitro testing.
Data Contradiction Analysis Example
Conflict : LogP values for triisooctyl analogs range from 14.08 (experimental) to 16.2 (predicted via ChemAxon).
Resolution : Validate via reversed-phase HPLC (C18 column, MeOH/H₂O gradient) to measure partitioning behavior directly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
